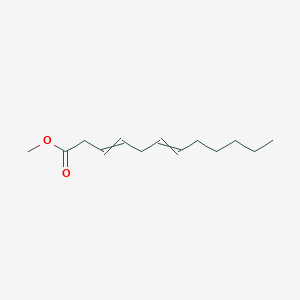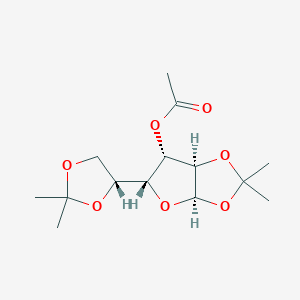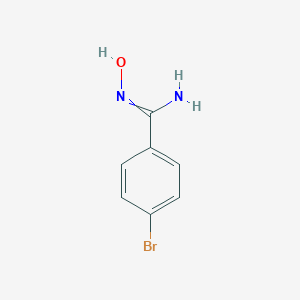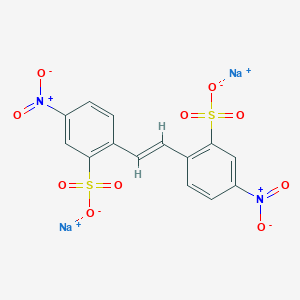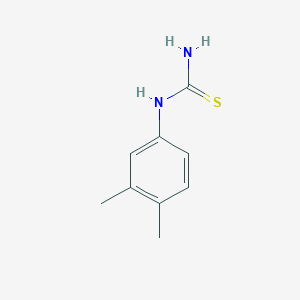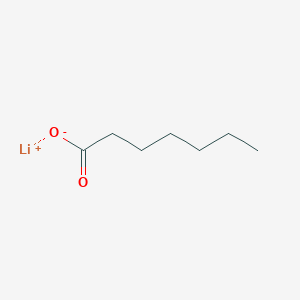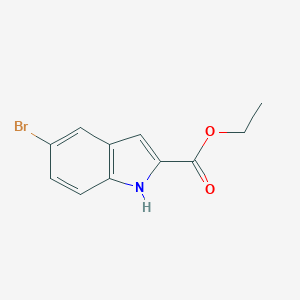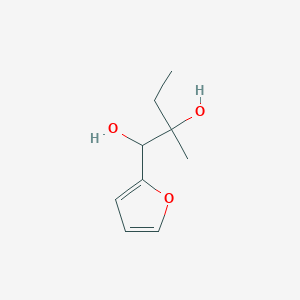
1-(2-Furyl)-2-methyl-1,2-butanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Furyl)-2-methyl-1,2-butanediol, also known as furanmethanol, is a chemical compound that has been studied extensively for its potential applications in various scientific fields. It is a colorless liquid with a sweet odor and is soluble in water and ethanol.
Applications De Recherche Scientifique
1-(2-Furyl)-2-methyl-1,2-butanediol has been studied for its potential applications in various scientific fields, including food science, pharmaceuticals, and biochemistry. It is commonly used as a flavoring agent in food products such as baked goods, coffee, and alcoholic beverages. In pharmaceuticals, it has been studied for its potential as an antitumor agent and as a treatment for diabetes. In biochemistry, it has been studied for its potential as a building block for the synthesis of various compounds.
Mécanisme D'action
The mechanism of action of 1-(2-Furyl)-2-methyl-1,2-butanediol is not fully understood. However, it is believed to exert its effects through the inhibition of certain enzymes involved in the metabolism of glucose and other carbohydrates. This leads to a decrease in blood glucose levels and an increase in insulin sensitivity.
Effets Biochimiques Et Physiologiques
Studies have shown that 1-(2-Furyl)-2-methyl-1,2-butanediol can have a number of biochemical and physiological effects. These include a decrease in blood glucose levels, an increase in insulin sensitivity, and a reduction in oxidative stress. It has also been shown to have anti-inflammatory and antitumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-Furyl)-2-methyl-1,2-butanediol in lab experiments is its low toxicity and high solubility in water and ethanol. However, one limitation is that it can be difficult to synthesize in large quantities, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-(2-Furyl)-2-methyl-1,2-butanediol. One area of interest is its potential as a treatment for diabetes and other metabolic disorders. Another area of interest is its potential as a building block for the synthesis of new compounds with potential pharmaceutical applications. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-Furyl)-2-methyl-1,2-butanediol and to explore its potential applications in other scientific fields.
Méthodes De Synthèse
1-(2-Furyl)-2-methyl-1,2-butanediol can be synthesized through various methods, including the reaction of furfuryl alcohol with formaldehyde and acetaldehyde, or through the hydrogenation of furfural. The most common method involves the reaction of furfuryl alcohol with formaldehyde in the presence of a catalyst such as hydrochloric acid or sulfuric acid.
Propriétés
Numéro CAS |
18927-21-4 |
|---|---|
Nom du produit |
1-(2-Furyl)-2-methyl-1,2-butanediol |
Formule moléculaire |
C9H14O3 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
1-(furan-2-yl)-2-methylbutane-1,2-diol |
InChI |
InChI=1S/C9H14O3/c1-3-9(2,11)8(10)7-5-4-6-12-7/h4-6,8,10-11H,3H2,1-2H3 |
Clé InChI |
OEBMZDILMFLZLM-UHFFFAOYSA-N |
SMILES |
CCC(C)(C(C1=CC=CO1)O)O |
SMILES canonique |
CCC(C)(C(C1=CC=CO1)O)O |
Synonymes |
1-(2-Furyl)-2-methyl-1,2-butanediol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Dioxolane, 2,2-dimethyl-4-[(octadecyloxy)methyl]-](/img/structure/B100670.png)
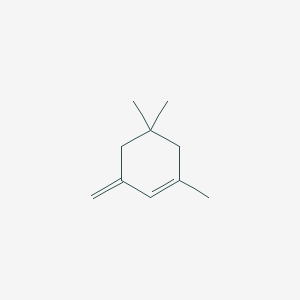
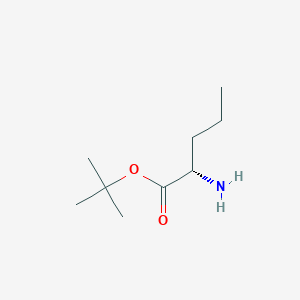
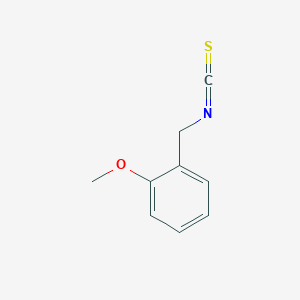
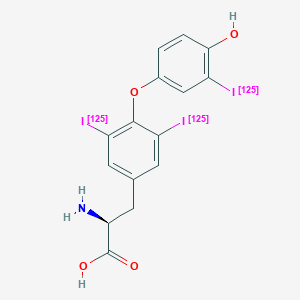
![Cyclohexene, 4-[2-(trichlorosilyl)ethyl]-](/img/structure/B100678.png)
